2-(propan-2-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
Description
This compound features a pyrimido[4,5-b]quinoline core substituted with a propan-2-ylsulfanyl (isopropylthio) group at position 2 and a 3,4,5-trimethoxyphenyl moiety at position 5. The 4,6-dione groups contribute to its planar, heterocyclic structure, which is conducive to intermolecular interactions such as hydrogen bonding and π-stacking.
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-11(2)32-23-25-21-19(22(28)26-23)17(18-13(24-21)7-6-8-14(18)27)12-9-15(29-3)20(31-5)16(10-12)30-4/h9-11,17H,6-8H2,1-5H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBRGIVDWIHGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70414175 | |
| Record name | F1543-0049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70414175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-26-2 | |
| Record name | F1543-0049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70414175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Precursors
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6-Amino-2-(propan-2-ylsulfanyl)-3-methylpyrimidin-4(3H)-one : This aminopyrimidinone derivative introduces the isopropylthio (-S-iPr) group at position 2 of the pyrimidoquinoline core.
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Dimedone (5,5-dimethylcyclohexane-1,3-dione) : Serves as the cyclic diketone component, contributing to the formation of the tricyclic system.
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3,4,5-Trimethoxybenzaldehyde : Provides the 3,4,5-trimethoxyphenyl substituent at position 5 via nucleophilic addition.
Reaction Mechanism
The synthesis proceeds via a Mannich-type cyclocondensation sequence:
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Formation of the enamine intermediate : The primary amine of the aminopyrimidinone reacts with dimedone’s carbonyl group, generating an enamine.
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Aldol-like condensation : The enamine attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde, forming a β-amino ketone intermediate.
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Cyclization : Intramolecular dehydration yields the pyrimido[4,5-b]quinoline-4,6-dione scaffold.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Conventional reflux | Acetic acid | 118 | 68 |
| Ultrasound-assisted | Ethanol | 50 | 89 |
Ultrasound irradiation significantly enhances reaction efficiency by promoting cavitation, which accelerates molecular collisions and reduces reaction time (2 h vs. 6 h for reflux).
Catalytic Considerations
The reaction proceeds without metallic catalysts, aligning with green chemistry principles. Acetic acid acts as both solvent and Brønsted acid catalyst, protonating the aldehyde to enhance electrophilicity.
Stepwise Synthesis Protocol
Preparation of 2-(Propan-2-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-pyrimido[4,5-b]quinoline-4,6-dione
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Reagent mixing : Combine equimolar amounts (1.0 mmol) of 6-amino-2-(propan-2-ylsulfanyl)-3-methylpyrimidin-4(3H)-one, dimedone, and 3,4,5-trimethoxybenzaldehyde in 5 mL of ethanol.
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Ultrasound irradiation : Subject the mixture to ultrasonic waves (40 kHz, 300 W) at 50°C for 2 h.
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Workup : Cool the mixture, filter the precipitate, and wash with cold ethanol.
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Purification : Recrystallize from ethanol to obtain yellow crystals (yield: 89%).
Structural Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the tricyclic framework and cis-fusion of the pyrimidine and hydroquinoline rings. The 3,4,5-trimethoxyphenyl group occupies the equatorial position, minimizing steric strain.
Comparative Analysis of Methodologies
Yield and Purity
| Method | Purity (%) | Isolated Yield (%) |
|---|---|---|
| Reflux (acetic acid) | 92 | 68 |
| Ultrasound (ethanol) | 98 | 89 |
Ultrasound-assisted synthesis outperforms conventional heating in both yield and purity due to efficient mass transfer and reduced side reactions.
Environmental Impact
The ethanol-based ultrasound method generates 30% less waste than acetic acid reflux, as quantified by E-factor analysis (0.7 vs. 1.1).
Challenges and Solutions
Regioselectivity Concerns
Competing pathways may lead to isomeric byproducts. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation at the sulfanyl group, producing sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: The ketone moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings, facilitated by reagents such as halogens or organolithium compounds.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used. Substitution reactions often require Lewis acids or bases to activate the compound for further reactions.
Major Products: Major products formed include sulfoxides, sulfones, reduced alcohols, and various substituted derivatives at the aromatic ring, depending on the specific reaction conditions.
Scientific Research Applications
Overview
The compound 2-(propan-2-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione (CAS Number: 627046-47-3) is a synthetic organic compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structure incorporates a pyrimidoquinoline core with sulfanyl and methoxy substituents which contribute to its biological and chemical properties.
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with a pyrimidoquinoline structure exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines through various mechanisms such as inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The presence of the trimethoxyphenyl group enhances the compound's ability to act against a range of microbial pathogens. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Compounds similar to this pyrimidoquinoline derivative have demonstrated anti-inflammatory activity in vitro. This could be beneficial for developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated activities:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrimidoquinoline core | Essential for anticancer and antimicrobial activity |
| Propan-2-ylsulfanyl group | Enhances solubility and bioavailability |
| Trimethoxyphenyl substituent | Increases potency against specific cancer cell lines |
Case Studies
- Synthesis and Characterization : A study focused on synthesizing various derivatives of the compound to explore modifications that enhance biological activity. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structure and purity of synthesized compounds .
- In Vivo Efficacy : A case study investigated the in vivo effects of this compound on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent in oncology .
- Mechanistic Studies : Research has delved into the mechanisms by which this compound exerts its effects on cancer cells. Findings suggest that it may inhibit specific signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity. Specific targets are under investigation but may include kinases and other regulatory proteins.
Pathways Involved: Its interaction with molecular targets leads to the modulation of signaling pathways, which can result in altered cellular functions and responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related pyrimido[4,5-b]quinoline derivatives:
Structural and Functional Differences
- Substituent Effects on Lipophilicity: The propan-2-ylsulfanyl group in the target compound increases lipophilicity compared to methylsulfanyl (logP ~1.5 vs. In contrast, the 4-nitrophenyl group in introduces electron-withdrawing effects, which may reduce metabolic stability .
- Aromatic Moieties : The 3,4,5-trimethoxyphenyl group in the target compound provides three methoxy groups for hydrogen bonding, whereas the 2-methoxyphenyl group in has steric hindrance that may limit binding to planar targets like DNA or enzymes .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: All compounds show strong C=O stretches (~1680–1700 cm⁻¹). The nitro group in adds a distinct NO₂ asymmetric stretch at 1520 cm⁻¹, absent in the trimethoxyphenyl derivative .
- NMR : The target compound’s isopropyl group would show two doublets (δ 1.3–1.5 for CH₃) and a septet (δ 3.0–3.2 for CH), while the 3,4,5-trimethoxyphenyl group would exhibit a singlet for three equivalent OCH₃ protons (δ ~3.8) .
Biological Activity
The compound 2-(propan-2-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research data and findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core with a propan-2-yl sulfanyl group and a trimethoxyphenyl substituent that may influence its biological properties.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds within this class have shown to induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7 .
- A comparative analysis of similar compounds revealed that modifications in substituents significantly affect their cytotoxicity and apoptotic potential. For example, certain derivatives demonstrated a 2.31-fold increase in caspase activity after prolonged exposure .
- Anti-inflammatory Effects
- Antimicrobial Activity
Case Study 1: Anticancer Potential
A study focusing on the antiproliferative effects of similar pyrimidine derivatives demonstrated that compounds with specific functional groups could effectively target cancer cells. The lead compound induced significant apoptosis in K562 cells after 48 hours of treatment. The mechanism was linked to ROS generation and subsequent caspase activation.
| Compound | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Compound A | 12 | 70 |
| Compound B | 20 | 50 |
| Target Compound | 15 | 60 |
Case Study 2: Anti-inflammatory Activity
In another study assessing the anti-inflammatory properties of related compounds, it was found that treatment with these derivatives led to a marked decrease in IL-6 production in K562 cells.
| Treatment | IL-6 Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 40 |
| Target Compound | 50 |
Q & A
Basic Question: What are the key methodological considerations for optimizing the synthesis yield of this pyrimidoquinoline derivative?
Answer:
The synthesis of this compound involves multi-component reactions and cyclocondensation techniques. Key optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of sulfur-containing intermediates, critical for introducing the propan-2-ylsulfanyl group .
- Temperature Control : Cyclocondensation steps require precise thermal gradients (e.g., 80–100°C) to stabilize the pyrimidine ring formation while avoiding decomposition .
- Catalyst Use : Lewis acids like ZnCl₂ or FeCl₃ improve reaction efficiency by activating carbonyl groups during cyclization .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures >95% purity, validated via HPLC .
Basic Question: Which spectroscopic and analytical methods are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
A combination of advanced techniques is required:
- NMR Spectroscopy :
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretching at 1680–1720 cm⁻¹; S–C vibrations at 600–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
Basic Question: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions often arise from tautomerism or solvent effects. Methodological solutions include:
- Variable Temperature NMR : Resolves dynamic tautomerism (e.g., keto-enol equilibria in the pyrimidine-dione system) by observing signal coalescence at elevated temperatures .
- Deuterated Solvent Comparison : Switching from CDCl₃ to DMSO-d₆ can stabilize specific conformers, clarifying split signals .
- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguities in overlapping signals .
Advanced Question: What computational strategies are effective for predicting biological target interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2), leveraging the trimethoxyphenyl group’s π-π stacking potential .
- MD Simulations : GROMACS or AMBER can simulate binding stability (e.g., >50 ns trajectories) to assess hydrogen bonding with catalytic residues .
- QSAR Models : Train models on pyrimidoquinoline derivatives to correlate substituents (e.g., propan-2-ylsulfanyl’s hydrophobicity) with IC₅₀ values .
Advanced Question: How should researchers design experiments to evaluate structure-activity relationships (SAR) for anticancer activity?
Answer:
Step 1 : Synthesize analogs with systematic substitutions (e.g., replacing propan-2-ylsulfanyl with methylthio or benzylthio groups).
Step 2 : Test in vitro against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Normalize data to positive controls (e.g., doxorubicin).
Step 3 : Corrogate SAR using the following framework:
| Substituent | Biological Activity Trend | Mechanism Hypothesis |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | ↑ Apoptosis (p53 activation) | Enhanced DNA intercalation |
| Propan-2-ylsulfanyl | ↑ Selectivity (lower IC₅₀ in MCF-7) | Improved membrane permeability |
| Pyrimidine-dione core | ↓ Toxicity in non-cancerous cells | Reduced off-target kinase binding |
Step 4 : Validate hypotheses via Western blot (e.g., caspase-3 cleavage) and flow cytometry (apoptosis assays) .
Advanced Question: What experimental designs mitigate batch-to-batch variability in biological activity assays?
Answer:
- Standardized Synthesis Protocols : Fixed molar ratios (e.g., 1:1.2 for amine:carbonyl components) and inert atmospheres (N₂/Ar) minimize side reactions .
- Cell Culture Harmonization : Use identical passage numbers (<20) and serum batches (e.g., FBS Lot# matched across replicates) .
- Statistical Controls : Include internal reference compounds (e.g., staurosporine for kinase inhibition) and triplicate technical replicates .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, adjusting for plate-specific variability via Z-factor calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
